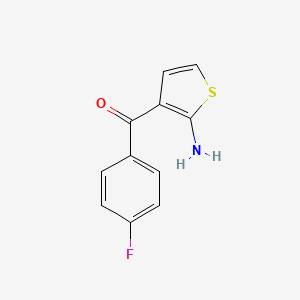

(2-Aminothiophen-3-YL)(4-fluorophenyl)methanone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel compounds related to (2-Aminothiophen-3-yl)(4-fluorophenyl)methanone have been synthesized and characterized. The structural optimization and interpretation of theoretical vibrational spectra were made by density functional theory calculations. This process aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Crystal and Molecular Structures

- The crystal and molecular structures of 2-aminothiophene derivatives, which are potential allosteric enhancers at human receptors, have been reported. Understanding these structures is essential for the development of drugs targeting specific human receptors (Kubicki et al., 2012).

Antitumor Activity

- A derivative of this compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines. This highlights its potential as an antitumor agent (Tang & Fu, 2018).

Antiviral and Antibacterial Activities

- Molecular docking studies of similar compounds have been carried out to understand their antiviral and antibacterial activities. This process involves predicting the interaction between the compound and a target protein, which is crucial for drug design (FathimaShahana & Yardily, 2020).

Antiinflammatory Activity

- Compounds related to (2-Aminothiophen-3-yl)(4-fluorophenyl)methanone have shown high antiinflammatory activity by inhibiting proinflammatory cytokines. This demonstrates their potential use in treating inflammatory diseases (Ottosen et al., 2003).

Solubility and Stability

- Studies on the solubility and thermal stability of related compounds are significant for their application in various fields, including drug formulation. These properties affect the compound's behavior in biological systems and its shelf life (Sabbaghian et al., 2015).

Fluorescence and Spectroscopic Properties

- The electronic absorption, excitation, and fluorescence properties of derivatives of (2-Aminothiophen-3-yl)(4-fluorophenyl)methanone have been studied. This research is vital in developing compounds for use in fluorescent markers and sensors (Al-Ansari, 2016).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

(2-aminothiophen-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDRAQASZJLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminothiophen-3-YL)(4-fluorophenyl)methanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

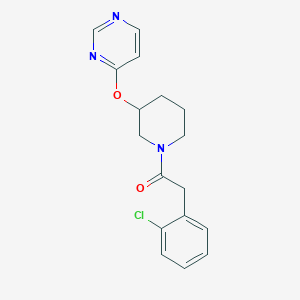

![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)

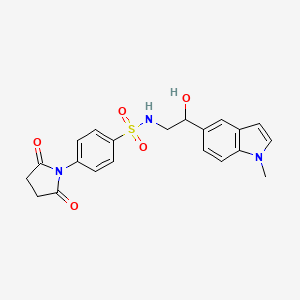

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)

![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride](/img/structure/B2672697.png)

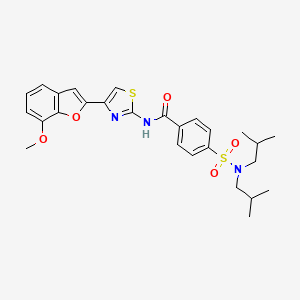

![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2672698.png)

![1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione](/img/structure/B2672700.png)

![N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2672703.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2672706.png)